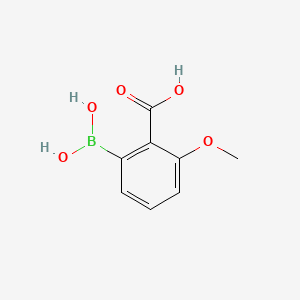

2-Borono-6-methoxybenzoic acid

Description

2-Borono-6-methoxybenzoic acid (CAS: 1256346-40-3) is a boronic acid derivative featuring a methoxy group at the 6-position and a borono group at the 2-position of the benzoic acid scaffold. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for forming carbon-carbon bonds . Its structure combines the electron-withdrawing boronic acid group with the electron-donating methoxy substituent, creating unique reactivity and solubility profiles.

Properties

IUPAC Name |

2-borono-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO5/c1-14-6-4-2-3-5(9(12)13)7(6)8(10)11/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANBEBZGFTYXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681678 | |

| Record name | 2-Borono-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-40-3 | |

| Record name | 2-Borono-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions generally include a base such as potassium carbonate and a solvent like tetrahydrofuran or water.

Industrial Production Methods: Industrial production of 2-borono-6-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-Borono-6-methoxybenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form a borate ester.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Borate esters.

Reduction: Reduced derivatives of the original compound.

Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

2-Borono-6-methoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-borono-6-methoxybenzoic acid in chemical reactions often involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The methoxy group can also participate in various reactions, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Borono-Methoxybenzoic Acid Isomers

The positional isomerism of borono and methoxy groups significantly impacts physicochemical and reactivity properties. Key analogs include:

*Molecular weights estimated based on structural analogs.

Key Findings :

- Reactivity: The 2-borono-6-methoxy isomer exhibits faster coupling kinetics compared to 5-borono-2-methoxy analogs due to reduced steric interference between substituents .

- Solubility: The 6-methoxy group in the target compound improves aqueous solubility compared to non-methoxy-substituted boronic acids (e.g., 4-Bromo-2-chloro-6-methylbenzoic acid) .

Fluorinated Analogs

Fluorine substitution introduces distinct electronic and stability effects:

Comparison :

- Electrophilicity : Fluorine substituents increase the electrophilicity of the boronic acid, accelerating cross-coupling reactions but reducing shelf-life due to hydrolysis sensitivity .

- Thermal Stability: 2-Borono-6-methoxybenzoic acid (non-fluorinated) demonstrates superior thermal stability compared to fluorinated analogs .

Heterocyclic Boronic Acids

Compounds like 6-Methoxy-benzo[b]thiophene-2-boronic acid (structural analog) highlight the role of heterocycles:

- Applications: Heterocyclic boronic acids are preferred in medicinal chemistry for their bioactivity (e.g., kinase inhibition). However, this compound lacks inherent biological activity, limiting its use to synthetic intermediates .

- Synthetic Flexibility : The benzoic acid scaffold allows easier functionalization (e.g., esterification) compared to rigid heterocyclic systems .

Biological Activity

2-Borono-6-methoxybenzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, characterized by the presence of a boron group and a methoxy substituent. Its chemical formula is , and it is known for its ability to interact with biological systems, particularly in cancer research and therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Degradation : Studies have shown that derivatives of benzoic acid can enhance the activity of protein degradation systems, such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This suggests that this compound may modulate these pathways, potentially leading to enhanced cellular homeostasis and reduced tumor growth .

- Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating strong potential for use in cancer therapy .

In Vitro Studies

Various studies have evaluated the biological activity of this compound through in vitro assays:

- Antiproliferative Activity : In a study focusing on benzimidazole derivatives, compounds with similar structural features exhibited IC50 values ranging from 1.2 to 5.3 µM against MCF-7 cells. This suggests that this compound may possess comparable activity .

- Antioxidant Properties : The presence of methoxy groups has been linked to enhanced antioxidant activity, which is crucial for protecting cells from oxidative stress. Compounds with similar substituents have shown improved scavenging ability against free radicals in various assays .

Case Studies

Several case studies highlight the potential applications of this compound:

- Cancer Treatment : A study involving various benzimidazole derivatives revealed that those with methoxy and hydroxy groups exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selective activity is critical for reducing side effects in cancer therapy.

- Neuroprotection : Research into related benzoic acid derivatives has suggested potential neuroprotective effects through modulation of cellular stress responses, indicating that this compound could be explored for neurodegenerative diseases .

Data Table

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Borono-6-methoxybenzoic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl halides and boronic acid derivatives. Key factors include:

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance selectivity .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres to prevent boronic acid decomposition .

- Temperature : Moderate heating (60–80°C) to balance reaction rate and side-product formation .

- Data Table :

| Reaction Component | Example Conditions | Yield Range | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ catalyst | THF, 70°C, 12h | 65–75% | >95% | |

| Base (Na₂CO₃) | Aqueous phase | Required | N/A |

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify methoxy (δ 3.8–4.0 ppm) and boronic acid (δ 7.5–8.5 ppm for aromatic protons) groups. Compare experimental shifts with computational predictions (e.g., PubChem data) .

- IR Spectroscopy : Detect B-O stretching (~1340 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 210.04 (C₈H₉BO₅) .

Q. What are the stability considerations for handling and storing this compound?

- Methodology :

- Storage : Keep under inert gas (Ar/N₂) at 0–4°C to prevent boronic acid oxidation or hydrolysis .

- Incompatible Materials : Avoid strong acids/bases (risk of protodeboronation) and oxidizing agents (e.g., peroxides) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational NMR data for this compound?

- Methodology :

- Benchmarking : Compare experimental shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*) .

- Solvent Effects : Account for solvent polarity in computational models (e.g., DMSO vs. CDCl₃) .

- Example Discrepancy : Computed aromatic protons may deviate by ±0.3 ppm due to intermolecular interactions .

Q. What experimental designs can elucidate the reactivity of the boronic acid group in catalytic applications?

- Methodology :

- Kinetic Studies : Monitor cross-coupling efficiency under varying pH, temperature, and catalyst loading .

- Competitive Reactions : Compare reactivity with substituted aryl halides to assess steric/electronic effects .

- Data Table :

| Substrate | Reaction Rate (k, s⁻¹) | Selectivity | Reference |

|---|---|---|---|

| 4-Bromotoluene | 0.45 | 92% | |

| 2-Bromopyridine | 0.28 | 78% |

Q. How can computational modeling predict the electronic effects of substituents on the boronic acid moiety?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution .

- QSPR Models : Correlate Hammett σ values of substituents with reaction outcomes (e.g., coupling efficiency) .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

- Methodology :

- Additives : Use phase-transfer catalysts (e.g., TBAB) to improve boronic acid solubility .

- Microwave Assistance : Reduce reaction time and side-product formation via controlled heating .

- Troubleshooting Framework : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to experimental redesign .

Data Contradiction Analysis

- Example : Discrepancies in reported melting points (e.g., 92–97°C vs. 85–90°C) may arise from polymorphic forms or impurities. Mitigation steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.